molecular formula C16H19NO2S2 B3018994 (E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034894-84-1

(E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3018994
CAS No.: 2034894-84-1
M. Wt: 321.45
InChI Key: HWWKZYXSCNCRHQ-AATRIKPKSA-N
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Description

The compound (E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring dual thiophenyl moieties and a hydroxy-substituted pentyl chain.

Properties

IUPAC Name

(E)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-10-8-13(15-4-2-12-21-15)7-9-17-16(19)6-5-14-3-1-11-20-14/h1-6,11-13,18H,7-10H2,(H,17,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKZYXSCNCRHQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of pain relief and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure features a thiophene ring, which is known for its diverse biological activities. The presence of the hydroxy group on the pentyl chain and the acrylamide moiety are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) at α7 nAChRs, enhancing their activity and providing potential analgesic effects.

Key Mechanisms:

  • Modulation of nAChRs : The compound may enhance the activity of α7 nAChRs, which are implicated in pain modulation.
  • Calcium Channel Interaction : It may inhibit voltage-gated N-type calcium channels (CaV2.2), contributing to its antinociceptive properties.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Antinociceptive Effects

In a study using a mouse model of oxaliplatin-induced neuropathic pain, compounds structurally related to this compound demonstrated significant pain-relieving properties. The study involved assessing the behavioral responses of mice administered with these compounds, revealing a reduction in pain sensitivity.

Anticancer Properties

Research has shown that thiophene-based compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have been tested against HeLa and MCF-7 cell lines, with findings indicating significant inhibition of cell proliferation and induction of apoptosis.

Data Summary

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa0.37Induction of apoptosis
Study 2MCF-70.73Cell cycle arrest at sub-G1 phase
Study 3A5490.95Inhibition of proliferation

Case Studies

  • Case Study on Pain Relief :
    • Objective : Evaluate the efficacy of PAMs in alleviating neuropathic pain.
    • Methodology : Mice were subjected to oxaliplatin injections followed by treatment with this compound.
    • Results : Significant reduction in pain response was observed compared to control groups.
  • Case Study on Anticancer Activity :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Methodology : Various concentrations of the compound were tested against HeLa and MCF-7 cells using MTT assays.
    • Results : The compound exhibited potent cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name R Group on Acrylamide Nitrogen Key Structural Features α9α10 nAChR IC50 CaV2.2 Channel IC50 α7 nAChR Modulation
Target Compound 5-hydroxy-3-(thiophen-2-yl)pentyl Dual thiophenyl groups; hydroxylated chain Not reported Not reported Unknown
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] p-tolyl Thiophenyl group; p-tolyl substituent 300 µM 145 µM Positive modulator
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] N-methyl-p-tolyl Furan group; N-methyl-p-tolyl substituent 30 µM 41 µM Negative modulator
14f [(E)-N-(quinolin-6-yl)methyl-3-(thiophen-2-yl)acrylamide] Quinolinylmethyl Thiophenyl group; fused quinoline ring Not reported Not reported Not reported
Key Observations:

Impact of Heterocyclic Rings :

  • DM497 (thiophene) exhibits weaker inhibition of α9α10 nAChRs (IC50 = 300 µM) compared to DM490 (furan; IC50 = 30 µM), suggesting furan derivatives may have higher affinity for this receptor subtype .
  • Thiophene-containing compounds like DM497 and the target compound may favor interactions with hydrophobic receptor pockets due to sulfur’s electron-rich nature, whereas furan’s oxygen atom could alter hydrogen-bonding patterns .

Substituent Effects on Modulation :

  • The N-methyl group in DM490 converts it into a negative α7 nAChR modulator, contrasting with DM497’s positive modulation. This highlights the critical role of nitrogen substituents in determining allosteric activity .
  • The target compound’s 5-hydroxy-3-(thiophen-2-yl)pentyl chain introduces both hydrophilicity (via -OH) and extended alkyl spacing, which could influence blood-brain barrier penetration or receptor binding kinetics compared to DM497’s compact p-tolyl group.

Channel Inhibition: DM490 shows stronger inhibition of CaV2.2 channels (IC50 = 41 µM) than DM497 (IC50 = 145 µM), indicating that furan derivatives may synergistically target both nAChRs and calcium channels for antinociceptive effects .

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